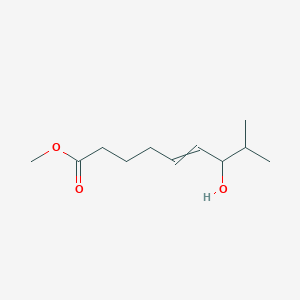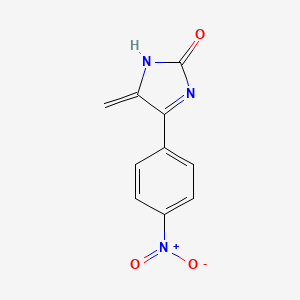
2H-Imidazol-2-one, 1,5-dihydro-5-methylene-4-(4-nitrophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Imidazol-2-one, 1,5-dihydro-5-methylene-4-(4-nitrophenyl)- is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazol-2-one, 1,5-dihydro-5-methylene-4-(4-nitrophenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amido-nitrile with a suitable aldehyde or ketone in the presence of a catalyst. For instance, the cyclization of amido-nitriles can be facilitated by nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are often mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes selecting catalysts and reaction conditions that maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2H-Imidazol-2-one, 1,5-dihydro-5-methylene-4-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
科学研究应用
2H-Imidazol-2-one, 1,5-dihydro-5-methylene-4-(4-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is explored for potential therapeutic applications, such as developing new drugs for treating infections and diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and materials with specific properties.
作用机制
The mechanism by which 2H-Imidazol-2-one, 1,5-dihydro-5-methylene-4-(4-nitrophenyl)- exerts its effects involves interactions with molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways and cellular functions .
相似化合物的比较
Similar Compounds
4,5-Dimethyl-1,3-dihydro-2H-imidazol-2-one: This compound has similar structural features but differs in its substituents, leading to distinct chemical and biological properties.
1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one: Another related compound with different substituents, used in various applications.
Uniqueness
2H-Imidazol-2-one, 1,5-dihydro-5-methylene-4-(4-nitrophenyl)- is unique due to its specific substituents, which confer distinct reactivity and potential applications. The presence of the nitrophenyl group enhances its biological activity and makes it a valuable compound for developing new therapeutic agents.
属性
CAS 编号 |
185533-25-9 |
|---|---|
分子式 |
C10H7N3O3 |
分子量 |
217.18 g/mol |
IUPAC 名称 |
5-methylidene-4-(4-nitrophenyl)imidazol-2-one |
InChI |
InChI=1S/C10H7N3O3/c1-6-9(12-10(14)11-6)7-2-4-8(5-3-7)13(15)16/h2-5H,1H2,(H,11,14) |
InChI 键 |
SLOAAQOAOIEIRK-UHFFFAOYSA-N |
规范 SMILES |
C=C1C(=NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


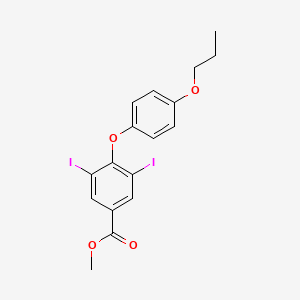
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(pyren-1-YL)ethyl]phenyl}aniline](/img/structure/B12560036.png)
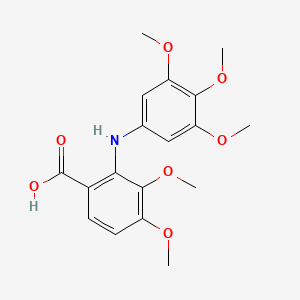
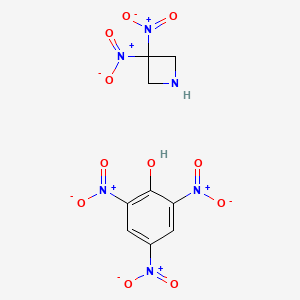
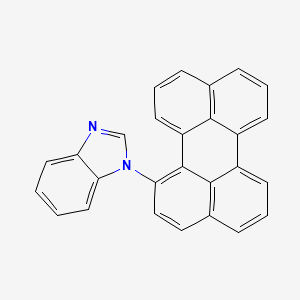
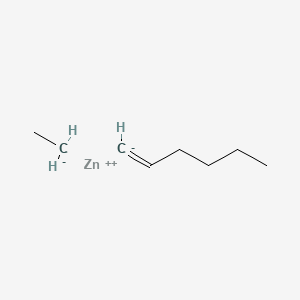
![[N-tert-butyl-C-(trifluoromethyl)carbonimidoyl]selanyl N-tert-butyl-2,2,2-trifluoroethanimidoselenoate](/img/structure/B12560060.png)
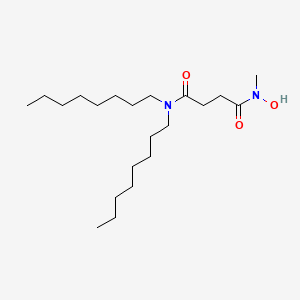
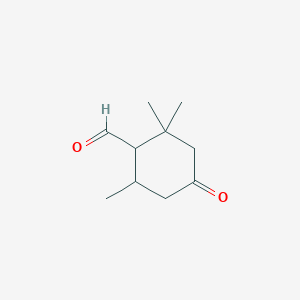
![5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12560072.png)


![5-Hydroxy-2-methyl-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B12560087.png)
